molecular formula C12H13NO7S B2607823 6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 866134-50-1

6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No. B2607823
CAS RN: 866134-50-1
M. Wt: 315.3
InChI Key: BQUSGSXHTVPEIF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxymethyl group, a methylsulfonyl group, and a benzoxazine ring. Carboxymethyl groups are often found in substances like carboxymethyl cellulose, which is used in food science as a viscosity modifier or thickener . Methylsulfonyl groups are commonly found in organic compounds and can contribute to various chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a benzoxazine ring. The benzoxazine ring is a heterocyclic compound containing a benzene ring fused to an oxazine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxymethyl group could undergo reactions typical of carboxylic acids, such as esterification or amide formation . The methylsulfonyl group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure, the nature of its functional groups, and its stereochemistry. For example, the presence of a carboxymethyl group could increase the compound’s water solubility .

Scientific Research Applications

Antibacterial Activity

The chemical compound 6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and its analogues have been extensively researched for their antibacterial properties. One study highlights the synthesis of various 1,4-benzoxazine analogues, including compounds with similar structural features, which exhibited significant antibacterial activity against a range of bacterial strains such as E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. pneumoniae, and E. faecalis. These compounds were synthesized through a Mannich base formation process and demonstrated good to moderate activity against these pathogens, emphasizing their potential in developing new antibacterial agents (Kadian, Maste, & Bhat, 2012).

Fuel Cell Applications

Another significant application of similar benzoxazine compounds includes their utilization in fuel cell technologies. A study focused on synthesizing a sulfonic acid-containing benzoxazine monomer for use as a proton exchange membrane in direct methanol fuel cells. This novel monomer demonstrated promising properties, including high proton conductivity and low methanol permeability, making it a viable candidate for fuel cell applications. The cross-linked polybenzoxazine membrane exhibited excellent mechanical, hydrolytic, and oxidative stabilities, underlining its potential for enhancing the efficiency and durability of fuel cell systems (Yao et al., 2014).

Synthesis and Structural Analysis

The versatility of benzoxazine compounds extends to their synthesis and structural analysis, contributing to a broader understanding of their chemical behaviors and applications. One study detailed the synthesis of a pentacyclic condensation product from a similar benzoxazine carboxylic acid. The structure of this novel compound was unambiguously determined through X-ray analysis, showcasing the compound's unique molecular architecture and potential for various chemical and pharmacological applications (Ilaš, Lah, Leban, & Kikelj, 2008).

Environmental Applications

Moreover, benzoxazine compounds have been explored for their environmental applications, particularly in the synthesis process under environmentally friendly conditions. A study conducted a green synthesis of 2-substituted 3,4-dihydro-2H-1,4-benzoxazines, demonstrating an environmentally benign approach to generating these compounds. This method not only highlights the potential of benzoxazine derivatives in various applications but also underscores the importance of sustainable and eco-friendly chemical syntheses (Albanese, Donghi, Landini, Lupi, & Penso, 2003).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to predict the exact mechanism of action. The compound’s activity would likely be influenced by the functional groups present and their interactions with other molecules .

Safety and Hazards

As with any chemical compound, handling “6-(carboxymethyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” would require appropriate safety measures. It’s important to use personal protective equipment and follow standard safety protocols when working with chemical substances .

properties

IUPAC Name

6-(carboxymethyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO7S/c1-21(18,19)13-6-10(12(16)17)20-9-3-2-7(4-8(9)13)5-11(14)15/h2-4,10H,5-6H2,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUSGSXHTVPEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=C1C=C(C=C2)CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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